REACTION_CXSMILES
|
[CH3:1][C:2]1[S:6][CH:5]=[N:4][C:3]=1[C:7]([NH:9][NH:10]C(OC(C)(C)C)=O)=[O:8].Cl>>[CH3:1][C:2]1[S:6][CH:5]=[N:4][C:3]=1[C:7]([NH:9][NH2:10])=[O:8]
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Name
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1,1-dimethylethyl 2-[(5-methyl-1,3-thiazol-4-yl)carbonyl]hydrazinecarboxylate
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Quantity
|
544 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(N=CS1)C(=O)NNC(=O)OC(C)(C)C
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Name
|
|
Quantity
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2643 μL
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Type
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reactant
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Smiles
|
Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
was stirred at room temperature under an atmosphere of argon for 17 hours (overnight)
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After this time, the reaction mixture was concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
to give an off-white coloured solid of desired material in 162 mg
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
CC1=C(N=CS1)C(=O)NN
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |